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Compound of Interest

Compound Name: SHP836

Cat. No.: B610829 Get Quote

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SHP836?

A1: SHP836 is an allosteric inhibitor of SHP2 (Src homology region 2 domain-containing

phosphatase 2). It binds to a "tunnel" formed at the interface of the N-SH2, C-SH2, and protein

tyrosine phosphatase (PTP) domains of SHP2 in its closed, inactive conformation.[1] This

stabilizes the auto-inhibited state of SHP2, preventing its activation and subsequent

dephosphorylation of downstream targets in signaling pathways such as the Ras-MAPK

cascade.[2]

Q2: What is a good starting concentration for SHP836 in a cell-based assay?

A2: A good starting point for SHP836 in most cell-based assays is in the low micromolar range.

Given its biochemical IC50 of 12 µM for the full-length SHP2 protein, a concentration range of 1

µM to 50 µM is a reasonable starting point for dose-response experiments.[2] For cellular

thermal shift assays (CETSA), concentrations of 10 µM and 50 µM have been used.[3][4] The

optimal concentration will ultimately depend on the cell type, assay duration, and the specific

endpoint being measured.

Q3: How should I prepare and store SHP836 stock solutions?

A3: SHP836 is soluble in DMSO. For in vitro experiments, it is recommended to prepare a

stock solution in newly opened DMSO to a concentration of up to 250 mg/mL (709.70 mM). If
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precipitation occurs, gentle warming and sonication can aid dissolution. For cell culture

experiments, it is advisable to prepare a high-concentration stock (e.g., 10 mM in DMSO) and

then dilute it into your culture medium immediately before use. To avoid potential cytotoxicity,

the final concentration of DMSO in the cell culture medium should be kept low, typically below

0.1%. Stock solutions should be stored at -20°C or -80°C.

Q4: How long should I incubate my cells with SHP836?

A4: The optimal incubation time will vary depending on the assay. For signaling pathway

studies, such as assessing the phosphorylation of ERK (pERK), shorter incubation times of 1 to

6 hours may be sufficient. For cell viability or proliferation assays (e.g., MTT, resazurin), longer

incubation periods of 24, 48, or 72 hours are common to observe significant effects.[5] It is

recommended to perform a time-course experiment to determine the optimal incubation time

for your specific cell line and assay.
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Problem Possible Cause(s) Suggested Solution(s)

Inconsistent or no inhibitory

effect of SHP836

- Suboptimal concentration:

The concentration of SHP836

may be too low to effectively

inhibit SHP2 in your cell line. -

Insufficient incubation time:

The treatment duration may

not be long enough to observe

a downstream effect. - SHP2

pathway is not the primary

driver in your cell model: The

phenotype you are observing

may be independent of SHP2

signaling. - Compound

precipitation: SHP836 may

have precipitated out of the

cell culture medium.

- Perform a dose-response

experiment: Test a wider range

of concentrations (e.g., 0.1 µM

to 100 µM). - Conduct a time-

course experiment: Assess the

effect of SHP836 at multiple

time points (e.g., 1, 6, 24, 48,

72 hours). - Validate your cell

model: Confirm that your cells

are sensitive to SHP2

inhibition by using a positive

control (e.g., a cell line known

to be dependent on SHP2

signaling) or by using siRNA to

knock down SHP2. - Ensure

proper solubilization: Prepare

fresh dilutions from your

DMSO stock immediately

before each experiment.

Visually inspect the medium for

any signs of precipitation.

High background or off-target

effects

- High concentration of

SHP836: Using excessively

high concentrations can lead

to non-specific effects. - Off-

target kinase inhibition: While

SHP836 is an allosteric

inhibitor and generally more

specific than active-site

inhibitors, off-target effects on

other kinases cannot be

entirely ruled out at high

concentrations.

- Use the lowest effective

concentration: Determine the

minimal concentration of

SHP836 that gives a robust

on-target effect in your dose-

response experiments. -

Include appropriate controls:

Use a negative control

compound with a similar

chemical structure but no

activity against SHP2. - Assess

specificity: If off-target effects

are suspected, you can

perform a kinome scan to
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profile the activity of SHP836

against a panel of kinases.

Observed cytotoxicity at

expected effective

concentrations

- Cell line sensitivity: Some cell

lines may be more sensitive to

SHP2 inhibition or the

compound itself. - DMSO

toxicity: The final concentration

of DMSO in the culture

medium may be too high.

- Titrate down the

concentration: Determine the

IC50 for cytotoxicity and

compare it to the IC50 for the

desired biological effect. -

Lower the DMSO

concentration: Ensure the final

DMSO concentration is below

0.1%. If higher concentrations

of SHP836 are needed,

consider preparing a more

concentrated stock solution. -

Reduce incubation time: A

shorter exposure to SHP836

may be sufficient to achieve

the desired effect with less

toxicity.

Variability between

experiments

- Inconsistent cell health and

density: Variations in cell

passage number, confluency,

and seeding density can affect

experimental outcomes. -

Inconsistent compound

preparation: Differences in the

preparation and dilution of

SHP836 can lead to variability.

- Standardize cell culture

practices: Use cells within a

consistent passage number

range, seed at a consistent

density, and ensure cells are in

the logarithmic growth phase. -

Follow a strict protocol for

compound handling: Prepare

fresh dilutions for each

experiment and ensure

thorough mixing.

Quantitative Data Summary
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Parameter Value Reference

Biochemical IC50 (full-length

SHP2)
12 µM [2]

Cellular Thermal Shift Assay

(CETSA) Concentration
10 µM - 50 µM [3][4]

Recommended Starting

Concentration Range (Cell-

based assays)

1 µM - 50 µM
Derived from IC50 and CETSA

data

Recommended Final DMSO

Concentration
< 0.1%

General cell culture best

practice

Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of SHP836 on cell viability

using an MTT assay. Optimization of cell seeding density and incubation times is

recommended for each cell line.

Materials:

Cells of interest

Complete cell culture medium

SHP836 (stock solution in DMSO)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.medchemexpress.com/shp836.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7049970/
https://www.researchgate.net/publication/338664930_A_cellular_target_engagement_assay_for_the_characterization_of_SHP2_PTPN11_phosphatase_inhibitors
https://www.benchchem.com/product/b610829?utm_src=pdf-body
https://www.benchchem.com/product/b610829?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow

them to adhere overnight.

Compound Treatment: Prepare serial dilutions of SHP836 in complete culture medium. A

suggested starting range is 0.1, 1, 5, 10, 25, and 50 µM. Include a vehicle control (DMSO at

the same final concentration as the highest SHP836 concentration).

Remove the overnight culture medium and replace it with the medium containing the different

concentrations of SHP836.

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a

humidified incubator with 5% CO2.

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and

incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to

each well to dissolve the formazan crystals. Mix gently by pipetting.

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A

reference wavelength of 630 nm can be used to reduce background.

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot

the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-ERK (pERK)
This protocol outlines the steps to assess the effect of SHP836 on the phosphorylation of ERK,

a key downstream target of the SHP2 pathway.

Materials:

Cells of interest

Serum-free and complete cell culture medium
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SHP836 (stock solution in DMSO)

Growth factor (e.g., EGF, PDGF)

6-well cell culture plates

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-loading control like β-actin or

GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80%

confluency. Serum-starve the cells for 4-12 hours in serum-free medium to reduce basal

pERK levels.

SHP836 Pre-treatment: Treat the serum-starved cells with the desired concentrations of

SHP836 (e.g., 1, 5, 10, 25 µM) or vehicle control for 1-2 hours.

Growth Factor Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for a

short period (e.g., 10-15 minutes) to induce ERK phosphorylation.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b610829?utm_src=pdf-body
https://www.benchchem.com/product/b610829?utm_src=pdf-body
https://www.benchchem.com/product/b610829?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash with ice-cold

PBS. Add lysis buffer to each well, scrape the cells, and collect the lysates.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Western Blotting:

Normalize protein amounts and prepare samples with Laemmli buffer.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies against pERK1/2 and total ERK1/2

overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash again and add the chemiluminescent substrate.

Imaging and Analysis: Capture the signal using an imaging system. Quantify the band

intensities and normalize the pERK signal to the total ERK signal.

Visualizations
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Figure 1. SHP2 Signaling Pathway and the Mechanism of Action of SHP836.
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Figure 2. Experimental Workflow for Optimizing SHP836 Concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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